molecular formula C9H6OSe B14143496 Benzo[b]selenophene-2-carboxaldehyde CAS No. 3541-39-7

Benzo[b]selenophene-2-carboxaldehyde

Cat. No.: B14143496
CAS No.: 3541-39-7
M. Wt: 209.11 g/mol
InChI Key: QOYWRGOUVNSTRP-UHFFFAOYSA-N
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Description

Benzo[b]selenophene-2-carboxaldehyde is an organoselenium compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure containing selenium, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]selenophene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with selenium powder in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through the formation of an intermediate selenide, which undergoes cyclization to form the desired this compound .

Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of 2-bromobenzaldehyde with a selenophene derivative in the presence of a palladium catalyst and a suitable ligand can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]selenophene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Benzo[b]selenophene-2-carboxylic acid

    Reduction: Benzo[b]selenophene-2-methanol

    Substitution: Various substituted benzo[b]selenophene derivatives

Scientific Research Applications

Benzo[b]selenophene-2-carboxaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[b]selenophene-2-carboxaldehyde can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxaldehyde: Similar structure but contains sulfur instead of selenium.

    Benzo[b]furan-2-carboxaldehyde: Contains oxygen instead of selenium.

    Indole-2-carboxaldehyde: Contains nitrogen instead of selenium.

This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.

Properties

CAS No.

3541-39-7

Molecular Formula

C9H6OSe

Molecular Weight

209.11 g/mol

IUPAC Name

1-benzoselenophene-2-carbaldehyde

InChI

InChI=1S/C9H6OSe/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H

InChI Key

QOYWRGOUVNSTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)C=O

Origin of Product

United States

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